Cas no 2757906-06-0 (4-(Trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate)

4-(Trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate Chemical and Physical Properties
Names and Identifiers
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- EN300-7258644
- 4-(trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate
- 2757906-06-0
- 4-(Trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate
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- Inchi: 1S/C14H17F3O3S/c1-10-2-8-13(9-3-10)21(18,19)20-12-6-4-11(5-7-12)14(15,16)17/h2-3,8-9,11-12H,4-7H2,1H3
- InChI Key: KSIZFUBYWMLFSW-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OC1CCC(C(F)(F)F)CC1
Computed Properties
- Exact Mass: 322.08505006g/mol
- Monoisotopic Mass: 322.08505006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 425
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 51.8Ų
4-(Trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7258644-0.05g |
4-(trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate |
2757906-06-0 | 95.0% | 0.05g |
$528.0 | 2025-03-11 | |
Enamine | EN300-7258644-1.0g |
4-(trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate |
2757906-06-0 | 95.0% | 1.0g |
$628.0 | 2025-03-11 | |
Enamine | EN300-7258644-5.0g |
4-(trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate |
2757906-06-0 | 95.0% | 5.0g |
$1821.0 | 2025-03-11 | |
Enamine | EN300-7258644-0.25g |
4-(trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate |
2757906-06-0 | 95.0% | 0.25g |
$579.0 | 2025-03-11 | |
Enamine | EN300-7258644-0.1g |
4-(trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate |
2757906-06-0 | 95.0% | 0.1g |
$553.0 | 2025-03-11 | |
Enamine | EN300-7258644-0.5g |
4-(trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate |
2757906-06-0 | 95.0% | 0.5g |
$603.0 | 2025-03-11 | |
Enamine | EN300-7258644-10.0g |
4-(trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate |
2757906-06-0 | 95.0% | 10.0g |
$2701.0 | 2025-03-11 | |
Enamine | EN300-7258644-2.5g |
4-(trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate |
2757906-06-0 | 95.0% | 2.5g |
$1230.0 | 2025-03-11 |
4-(Trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate Related Literature
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
Additional information on 4-(Trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate
Research Brief on 4-(Trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate (CAS: 2757906-06-0)
4-(Trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate (CAS: 2757906-06-0) is a sulfonate ester derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound features a trifluoromethyl-substituted cyclohexyl group linked to a tosylate moiety, which may confer unique physicochemical properties and biological activities. Recent studies have explored its synthesis, reactivity, and potential therapeutic applications, making it a compound of significant interest in pharmaceutical research.
The synthesis of 4-(Trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-(trifluoromethyl)cyclohexanol with 4-methylbenzenesulfonyl chloride under basic conditions. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, enabling more detailed investigations into its properties. Researchers have also explored its use as a versatile intermediate in the synthesis of more complex molecules, particularly those targeting enzyme inhibition or receptor modulation.
In terms of biological activity, preliminary studies suggest that 4-(Trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. For example, it has been tested as a potential inhibitor of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. While the exact mechanism of action remains under investigation, the presence of the trifluoromethyl group is hypothesized to enhance binding affinity and metabolic stability, making it a promising candidate for further optimization.
Recent publications have also highlighted the compound's potential in the development of prodrugs. The sulfonate ester group can serve as a leaving group in enzymatic or chemical hydrolysis, releasing active drug molecules in a controlled manner. This property is particularly valuable in designing prodrugs with improved bioavailability or targeted delivery. For instance, researchers have explored its incorporation into prodrugs for anticancer agents, where controlled release is critical for minimizing off-target effects.
Despite these promising findings, challenges remain in the development and application of 4-(Trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate. Issues such as solubility, stability under physiological conditions, and potential toxicity need to be addressed through further research. Current efforts are focused on structural modifications to optimize these properties while retaining the desired biological activity. Collaborative studies between chemists and biologists are essential to advance this compound toward preclinical evaluation.
In conclusion, 4-(Trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate (CAS: 2757906-06-0) represents a promising scaffold in medicinal chemistry with potential applications in drug discovery and prodrug development. Ongoing research aims to elucidate its biological mechanisms, optimize its properties, and explore its therapeutic potential. As new findings emerge, this compound may play a significant role in the development of novel therapeutics for inflammatory diseases, cancer, and other conditions.
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